
Diethyl 2-bromofumarate
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Overview
Description
Diethyl 2-bromofumarate, also known as this compound, is a useful research compound. Its molecular formula is C8H11BrO4 and its molecular weight is 251.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing diethyl 2-bromofumarate, and what experimental parameters influence yield and purity?
this compound is typically synthesized via bromination of diethyl fumarate using bromine or brominating agents under controlled conditions. Key parameters include reaction temperature (e.g., maintaining 0–5°C to minimize side reactions), stoichiometry of bromine, and solvent polarity. Post-synthesis purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials and byproducts like diethyl 2,3-dibromofumarate .
Q. How can researchers characterize this compound to confirm its structural identity and purity?
Methodological approaches include:
- NMR spectroscopy : 1H and 13C NMR to confirm bromine substitution at the C2 position (e.g., downfield shifts for the brominated alkene protons).
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 265.98 for C6H7BrO4).
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Melting point analysis : Consistency with literature values (e.g., 45–47°C) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Due to its brominated and esterified structure, researchers should:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and eye protection to prevent skin/eye irritation.
- Store in airtight containers away from heat sources to prevent decomposition.
- Follow spill-management protocols (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in enzymatic or catalytic asymmetric reactions?
The electron-withdrawing bromine group enhances electrophilicity at the β-carbon, making it a substrate for ammonia-lyases (e.g., CtMAL). However, rapid cyclization of intermediates to 2,3-aziridinedicarboxylates can lead to enzyme inhibition. Researchers must optimize reaction conditions (pH, temperature, enzyme loading) to stabilize intermediates and prevent side reactions .
Q. What statistical or computational methods are effective for analyzing discrepancies in reported physicochemical properties of this compound?
- ANOVA : To assess variability in experimental datasets (e.g., viscosity, density) across studies.
- Response Surface Methodology (RSM) : For modeling interactions between synthesis variables (e.g., bromination time, solvent) and product characteristics.
- DFT calculations : To predict electronic properties (e.g., LUMO energy for reactivity studies) and validate experimental NMR/IR data .
Q. How can researchers address challenges in reproducing literature-reported yields of this compound derivatives?
Common issues include:
- Trace moisture : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Catalyst deactivation : Pre-treat catalysts (e.g., Pd/C) under H2 flow to restore activity.
- Side-product identification : Employ LC-MS or 19F NMR (for fluorinated analogs) to detect impurities. Documenting detailed protocols (e.g., stirring rates, cooling gradients) is critical for reproducibility .
Q. What strategies are recommended for stabilizing this compound in long-term storage for kinetic studies?
- Low-temperature storage : –20°C in amber vials to slow degradation.
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent autoxidation.
- Periodic QC checks : Monitor purity via TLC or NMR every 3–6 months.
Q. Data Contradiction and Validation
Q. How should conflicting data on the thermal stability of this compound be resolved?
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies.
- Isothermal stability assays : Heat samples at 40–60°C for 24–72 hours and quantify degradation products via GC-MS.
- Cross-validate methods : Ensure consistency between DSC (differential scanning calorimetry) and accelerated stability testing .
Q. What experimental frameworks are suitable for investigating the environmental fate of this compound in biodegradation studies?
- OECD 301D Closed Bottle Test : To assess aerobic biodegradability.
- LC-MS/MS : Quantify hydrolysis products (e.g., fumaric acid, bromide ions).
- Ecotoxicology assays : Use Daphnia magna or algal models to evaluate aquatic toxicity .
Q. Methodological Design
Q. How can researchers design a robust DOE (Design of Experiments) to optimize this compound synthesis?
Key factors include:
- Variables : Bromination time, solvent polarity (e.g., DCM vs. THF), and catalyst type.
- Response metrics : Yield, purity, and reaction scalability.
- Statistical tools : Fractional factorial designs or Plackett-Burman matrices to identify significant variables with minimal runs .
Properties
CAS No. |
19372-01-1 |
---|---|
Molecular Formula |
C8H11BrO4 |
Molecular Weight |
251.07 g/mol |
IUPAC Name |
diethyl (Z)-2-bromobut-2-enedioate |
InChI |
InChI=1S/C8H11BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
InChI Key |
MNMKHOONIYTDRL-WAYWQWQTSA-N |
SMILES |
CCOC(=O)C=C(C(=O)OCC)Br |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\Br |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Br |
Key on ui other cas no. |
19372-01-1 |
Synonyms |
diethyl (Z)-2-bromobut-2-enedioate |
Origin of Product |
United States |
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